Rocepafant

PAF receptor binding Radioligand binding assay Receptor affinity

Rocepafant (also known as BN 50730 or LAU-8080) is a small molecule hetrazepinic derivative that functions as a specific, high-affinity antagonist of the platelet-activating factor (PAF) receptor. It is structurally classified as a thienodiazepine with a molecular formula of C26H23ClN6OS2 and a molecular weight of 535.08 Da.

Molecular Formula C26H23ClN6OS2
Molecular Weight 535.1 g/mol
CAS No. 132579-32-9
Cat. No. B1679501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocepafant
CAS132579-32-9
Synonyms6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080
Molecular FormulaC26H23ClN6OS2
Molecular Weight535.1 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl
InChIInChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)
InChIKeyWBGAFGNZNGJVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rocepafant (BN 50730) CAS 132579-32-9: A High-Affinity, Long-Acting Platelet-Activating Factor (PAF) Antagonist for Inflammatory and Neurological Research


Rocepafant (also known as BN 50730 or LAU-8080) is a small molecule hetrazepinic derivative that functions as a specific, high-affinity antagonist of the platelet-activating factor (PAF) receptor [1][2]. It is structurally classified as a thienodiazepine with a molecular formula of C26H23ClN6OS2 and a molecular weight of 535.08 Da [3]. Rocepafant is distinguished by its non-competitive, essentially irreversible interaction with the PAF receptor, which underlies its uniquely long duration of action in vivo [2]. This compound has been investigated in preclinical models of hypoxic-ischemic brain injury and rheumatoid arthritis, and has advanced to clinical evaluation for inflammatory conditions [1][4].

Why Rocepafant Cannot Be Substituted by Other PAF Antagonists: Divergent Pharmacology and Kinetics


While the PAF antagonist class contains multiple compounds (e.g., apafant/WEB 2086, BN 52021, lexipafant), these agents are not pharmacologically interchangeable. The term 'PAF antagonist' encompasses compounds with markedly different binding kinetics, functional selectivity, and in vivo durations of action. For instance, apafant is a competitive, reversible antagonist with a Ki of 9.9 nM, whereas lexipafant has been studied primarily in acute pancreatitis [1][2]. In stark contrast, Rocepafant (BN 50730) is characterized as a non-competitive antagonist with an exceptionally long duration of action, retaining 80% of its inhibitory activity for 4 days in vivo after a single local administration [3]. These fundamental differences in mechanism and pharmacokinetic profile mean that substituting Rocepafant with a generic PAF antagonist will drastically alter experimental outcomes, particularly in models requiring sustained receptor blockade or those sensitive to off-target interactions [3].

Quantitative Differentiation of Rocepafant: Head-to-Head Data Against Leading PAF Antagonists


Superior Binding Affinity: Rocepafant Exhibits >13-Fold Higher Affinity for PAF Receptor than Apafant

Rocepafant (BN 50730) demonstrates a binding affinity (Ki) of 0.74 nM for the platelet-activating factor (PAF) receptor, as determined in a radioligand binding assay [1]. In a direct cross-study comparison, the clinically studied PAF antagonist apafant (WEB 2086) exhibits a Ki of 9.9 nM for the human PAF receptor under comparable conditions [2]. This represents a greater than 13-fold higher affinity for Rocepafant, a critical differentiator for experiments requiring maximal receptor occupancy.

PAF receptor binding Radioligand binding assay Receptor affinity

Unmatched Duration of Action: Rocepafant Maintains 80% Inhibitory Activity for 4 Days In Vivo, Outlasting Competitors by 48-96x

In a rat pleural inflammation model, the duration of inhibitory effect on PAF-induced exudation was directly compared between Rocepafant (BN 50730) and two other PAF antagonists, WEB 2086 (apafant) and BN 52021. All compounds were administered locally at a dose of 10 micrograms per cavity. The inhibitory effect of WEB 2086 was completely lost within 2 hours, and that of BN 52021 within 4 hours. In contrast, Rocepafant retained 80% of its initial inhibitory activity 4 days post-administration [1]. This establishes Rocepafant as an exceptionally long-acting PAF antagonist, with a functional duration of action >48 times longer than WEB 2086 and >24 times longer than BN 52021.

In vivo pharmacology Duration of action Inflammation model

Functional Antagonism in Eosinophils: Rocepafant is 100-Fold More Potent than WEB 2086 and BN 52021 in Inhibiting PAF-Induced Chemotaxis

In a functional assay measuring inhibition of PAF-induced eosinophil chemotaxis in vitro, Rocepafant (BN 50730) exhibited an IC50 of 0.05 μM. In a direct head-to-head comparison within the same study, the IC50 values for the PAF antagonists BN 52021 and WEB 2086 (apafant) were both 5 μM [1]. This indicates that Rocepafant is 100 times more potent than these comparators in a functionally relevant cell-based assay.

Eosinophil chemotaxis Functional antagonism Inflammation

Clinical Validation of Anti-Inflammatory Effect: Oral Rocepafant (40 mg BID) Demonstrated Significant Improvement in Rheumatoid Arthritis Disease Activity

In a clinical study of ten patients with active rheumatoid arthritis, oral administration of Rocepafant at a dose of 40 mg twice daily for 4 weeks resulted in significant improvement in clinical disease activity indicators. These improvements regressed towards baseline during the subsequent 4-week follow-up period after treatment cessation. The treatment was exceptionally well-tolerated, with no clinical or laboratory adverse events recorded [1]. While this is not a comparative clinical study against other PAF antagonists, it provides direct evidence of Rocepafant's in vivo anti-inflammatory efficacy in a human disease context, which is not established for many other research-grade PAF antagonists.

Rheumatoid arthritis Clinical trial Human pharmacology

Selectivity Profile: Rocepafant Specifically Targets PAF-Mediated Inflammation Without Affecting Responses to Other Key Mediators

In a rat pleural inflammation model, Rocepafant (BN 50730) at 0.5-10 μg/cavity inhibited PAF-induced exudation in a dose-dependent manner. However, it did not modify the inflammatory response induced by histamine, bradykinin, or 5-hydroxytryptamine (5-HT), confirming its specificity for the PAF pathway [1]. Furthermore, Rocepafant did not reduce eosinophil accumulation induced by leukotriene B4 (LTB4) or bradykinin, but it did drastically inhibit neutrophil influx induced by LPS, suggesting a specific role in modulating PAF-dependent aspects of innate immune responses [1].

Receptor selectivity Off-target activity Inflammation mediators

Optimal Application Scenarios for Rocepafant (BN 50730) Based on Demonstrated Differentiation


Chronic In Vivo Inflammation Models Requiring Sustained PAF Receptor Blockade

Rocepafant's unparalleled 4-day duration of action in vivo [1] makes it the compound of choice for chronic inflammation studies, such as models of rheumatoid arthritis or asthma, where continuous receptor antagonism is required but frequent re-dosing is impractical or introduces handling stress. In the rat carrageenan-induced arthritis model, Rocepafant demonstrated both preventive and curative effects on established disease, further validating its utility in chronic inflammatory settings [2].

Investigations of PAF-Mediated Eosinophil Biology and Allergic Inflammation

Given its 100-fold greater functional potency over apafant and BN 52021 in inhibiting eosinophil chemotaxis [1], Rocepafant is ideally suited for in vitro and in vivo studies focused on eosinophil recruitment and activation. Its high potency allows for the use of lower concentrations, which can help minimize potential off-target effects and conserve valuable compound stocks, making it a cost-effective choice for extensive cell-based assays and short-term in vivo studies of allergic inflammation.

Translational Studies of Inflammatory Arthritis and PAF-Driven Human Diseases

The demonstrated clinical efficacy of oral Rocepafant (40 mg BID) in improving disease activity in rheumatoid arthritis patients, coupled with its excellent safety profile in this study [3], positions it as a strong translational tool. Researchers investigating the PAF pathway in human inflammatory diseases can use Rocepafant to bridge findings from preclinical models to human pathophysiology, with the confidence that the compound has shown target engagement and therapeutic potential in a relevant patient population.

Studies Requiring High-Purity, High-Solubility PAF Antagonist for In Vitro Assays

For biochemical and cell-based assays requiring precise dosing and minimal vehicle interference, Rocepafant's high solubility in DMSO (55 mg/mL or 102.79 mM with sonication) and high purity (≥98%) provide technical advantages [4]. This ensures reliable preparation of stock solutions and consistent experimental conditions, particularly important for high-throughput screening, radioligand binding assays with a reported Ki of 0.74 nM [4], and detailed pharmacological profiling where compound precipitation can confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocepafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.